4-(2,2-Difluorocyclopropoxy)aniline
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Overview
Description
4-(2,2-Difluorocyclopropoxy)aniline is a chemical compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a difluorocyclopropyl group attached to an aniline moiety, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the Michael addition of ester and amide enolates to 2,4,6-trimethylphenyl 4-bromo-4,4-difluorocrotonate, followed by an Et3B-initiated radical cyclization . This method ensures the formation of the difluorocyclopropyl group with high selectivity.
Industrial Production Methods
Industrial production of 4-(2,2-Difluorocyclopropoxy)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Difluorocyclopropoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions include substituted anilines, quinones, and various fluorinated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,2-Difluorocyclopropoxy)aniline has diverse applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Mechanism of Action
The mechanism of action of 4-(2,2-Difluorocyclopropoxy)aniline involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2,2-Difluorocyclopropyl)aniline: This compound is structurally similar but lacks the oxygen atom in the cyclopropyl group.
2-Fluoroaniline: Another related compound with a single fluorine atom attached to the aniline ring.
Uniqueness
4-(2,2-Difluorocyclopropoxy
Properties
IUPAC Name |
4-(2,2-difluorocyclopropyl)oxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c10-9(11)5-8(9)13-7-3-1-6(12)2-4-7/h1-4,8H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCTYIDSOQHYGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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